molecular formula C16H17NO2 B8445587 3-Phenyl-beta-alanine benzyl ester

3-Phenyl-beta-alanine benzyl ester

Cat. No.: B8445587
M. Wt: 255.31 g/mol
InChI Key: BNOHJRFMNJIBEX-UHFFFAOYSA-N
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Description

3-Phenyl-β-alanine benzyl ester (CAS: 1738-78-9; molecular formula: C₉H₁₁NO₂·C₆H₅CH₂) is a modified amino acid ester where the β-alanine backbone is substituted with a phenyl group at the β-carbon and a benzyl ester at the carboxyl terminus. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its role as a protected intermediate, enabling selective coupling reactions . Its structure combines the hydrophobicity of the phenyl and benzyl groups with the reactivity of the ester moiety, making it valuable for designing bioactive molecules. The 4-toluenesulfonate salt form (C₂₃H₂₅NO₅S; MW: 427.51) is commonly employed to enhance stability and solubility in organic synthesis workflows .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl 3-amino-3-phenylpropanoate

InChI

InChI=1S/C16H17NO2/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2

InChI Key

BNOHJRFMNJIBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

a. N-Pentafluorobenzoyl-β-alanine Methyl Ester

  • Structure : Features a pentafluorobenzoyl group instead of a phenyl group and a methyl ester instead of benzyl ester.
  • Properties :
    • Melting point: 154–155°C .
    • Enhanced electrophilicity due to electron-withdrawing pentafluorophenyl groups, improving reactivity in acyl transfer reactions .
    • Applications: Investigated as a chemotherapeutic agent due to fluorinated aromatic groups enhancing membrane permeability .

b. Ethyl N-Benzyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate

  • Structure : Contains an additional ethyl ester and benzyl group on the β-alanine nitrogen.
  • Properties :
    • Higher lipophilicity compared to 3-phenyl-β-alanine benzyl ester, favoring blood-brain barrier penetration .
    • Used in prodrug design for CNS-targeted therapies .

Amino Acid Benzyl Esters

a. L-Threonine Benzyl Ester Oxalate

  • Structure : L-Threonine with a benzyl ester and oxalate counterion.
  • Properties: Melting point: Not explicitly reported, but oxalate salts generally exhibit higher thermal stability than free esters. Role: Key building block in glycopeptide synthesis due to hydroxyl group reactivity .

b. L-Phenylalanine Benzyl Ester Tosylate

  • Structure : L-Phenylalanine with a benzyl ester and tosylate group.
  • Properties :
    • Melting point: 170.5–171.5°C .
    • Tosylate enhances crystallinity and shelf stability compared to hydrochloride forms .

Thermal and Chemical Stability

Compound Thermal Decomposition Range (°C) Key Stability Features Reference
3-Phenyl-β-alanine benzyl ester ~200–300 (estimated) Benzyl ester cleavage at ~200°C; phenyl group stabilizes via π-stacking
Starch-g-poly(benzyl) ester 200–740 Two-stage decomposition; benzyl esters increase hydrophobicity and delay breakdown
N-Pentafluorobenzoyl-β-alanine methyl ester N/A Fluorinated groups resist hydrolysis but lower thermal stability vs. phenyl analogs

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